![molecular formula C21H18N4O4S B3203683 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021264-72-1](/img/structure/B3203683.png)
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a thioether group (-S-), and a benzodioxole group (a benzene ring fused to a 1,3-dioxole). The presence of these functional groups could potentially give the compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The benzodioxole group is a rigid structure which could influence the overall conformation of the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the thioether group can be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the amide could make the compound more soluble in polar solvents .Scientific Research Applications
Antitumor Activity
Research has investigated derivatives of this compound for their antitumor properties. For instance, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines exhibited potent growth inhibition against cancer cell lines such as HeLa, A549, and MCF-7 . Investigating the mechanism of action and optimizing its structure could lead to novel anticancer agents.
Heavy Metal Ion Detection
Interestingly, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives have been used for detecting the carcinogenic heavy metal ion lead (Pb^2+) . These compounds modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix demonstrated sensitivity and selectivity for Pb^2+ detection.
Rheumatic and Arthritic Conditions
The compound’s use in treating rheumatic diseases (such as rheumatoid arthritis and osteoarthritis) has been reported . Its potential as an anti-inflammatory agent warrants further exploration in preclinical and clinical studies.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl group have been reported to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
Compounds with similar structures have been found to inhibit the vegf-induced huvec cell migration, indicating its anti-angiogenic activity . This suggests that the compound might interact with its targets to inhibit their function, thereby preventing angiogenesis.
Biochemical Pathways
Inhibition of vegfr1 can affect the vegf signaling pathway, which plays a key role in angiogenesis . By inhibiting this pathway, the compound could potentially prevent the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, leading to the inhibition of cell proliferation and induction of cell death.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-2-4-14(5-3-13)21(27)23-18-8-9-20(25-24-18)30-11-19(26)22-15-6-7-16-17(10-15)29-12-28-16/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITAIKNCJBIEOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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